molecular formula C21H39N5O6S3 B12631450 L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine CAS No. 918412-79-0

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine

Cat. No.: B12631450
CAS No.: 918412-79-0
M. Wt: 553.8 g/mol
InChI Key: PCXAGRFHYWCJBG-QXKUPLGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine is a synthetic pentapeptide composed of three cysteine residues and two leucine residues.

Cysteine-rich peptides are known for their roles in antioxidant defense, enzyme regulation, and chelation of heavy metals .

Properties

CAS No.

918412-79-0

Molecular Formula

C21H39N5O6S3

Molecular Weight

553.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C21H39N5O6S3/c1-10(2)5-13(24-20(30)15(8-34)25-17(27)12(22)7-33)18(28)23-14(6-11(3)4)19(29)26-16(9-35)21(31)32/h10-16,33-35H,5-9,22H2,1-4H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

PCXAGRFHYWCJBG-QXKUPLGCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview of SPPS:

Solid-phase peptide synthesis is the most widely used method for synthesizing peptides due to its efficiency and ability to produce high-purity products. The process involves the following steps:

  • Resin Preparation : The first amino acid (L-cysteine) is attached to a solid resin.

  • Amino Acid Coupling : Subsequent amino acids are added sequentially. Each coupling reaction typically utilizes coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (dicyclohexylcarbodiimide) to activate the carboxyl group of the amino acids.

  • Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other deprotecting agents.

  • Cleavage : Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing TFA and scavengers like triisopropylsilane (TIS) to protect sensitive functional groups during the cleavage process.

Solution-Phase Synthesis

Overview of Solution-Phase Synthesis:

While less common than SPPS, solution-phase synthesis can also be employed, particularly for smaller peptides or when specific conditions are required. This method involves:

  • Sequential Coupling : Similar to SPPS but performed in solution, where amino acids are activated and coupled in a liquid medium.

  • Purification : The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).

Enzymatic Synthesis

Enzymatic synthesis offers an alternative approach by utilizing enzymes to catalyze peptide bond formation under mild conditions. This method can be advantageous for producing specific peptide sequences with reduced side reactions.

Method Type Key Steps Advantages Disadvantages
Solid-Phase Peptide Synthesis Resin attachment, coupling, deprotection, cleavage High purity, automation possible Requires specialized equipment
Solution-Phase Synthesis Sequential coupling, purification Simpler setup for small-scale synthesis Lower purity; more side reactions possible
Enzymatic Synthesis Enzyme-mediated coupling Mild conditions; specific reactions Limited scalability; enzyme stability issues

Yield and Purity

The yield and purity of the synthesized L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine depend on several factors, including:

  • Coupling Efficiency : Monitored through Kaiser tests or HPLC to ensure that each coupling step proceeds effectively.

  • Oxidation Conditions : For cysteine-containing peptides, oxidation conditions must be optimized to form disulfide bonds without leading to undesired side products.

Analytical Techniques for Validation

To validate the identity and purity of this compound, several analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions.

    Substitution: Various organic reagents under controlled pH and temperature conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with altered functional groups.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound is a peptide composed of amino acids cysteine and leucine, which can form disulfide bonds that influence its stability and biological activity. The synthesis of such peptides typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and modifications of the peptide chain. This method is crucial for studying the structure-function relationships in peptides.

Pharmaceutical Development

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine has potential therapeutic applications, particularly in drug development. Its cysteine residues can participate in redox reactions, making it a candidate for antioxidant therapies. Research has indicated that cysteine-containing peptides can enhance the bioavailability of drugs and improve their pharmacokinetic profiles.

Nutritional Science

Research indicates that cysteine plays a vital role in human nutrition, particularly in the synthesis of glutathione, a key antioxidant. Studies have shown that dietary supplementation with cysteine can enhance immune function, reduce oxidative stress, and improve overall health outcomes. For instance, one study highlighted the benefits of cysteine in nutritional therapy for patients with severe malnutrition, demonstrating its role in restoring glutathione levels during treatment .

Application Effects References
Nutritional therapy in malnutritionRestores glutathione levels
Antioxidant therapyReduces oxidative stress
Immune system regulationEnhances immune response

Cosmetic Industry

In cosmetics, this compound is used for its skin-repairing properties. Its ability to promote collagen synthesis and protect against oxidative damage makes it a valuable ingredient in anti-aging formulations. Studies have shown that topical application of cysteine can improve skin hydration and elasticity .

Case Studies and Clinical Insights

Several studies have documented the effects of cysteine-based therapies:

  • Chronic Inflammation Treatment : A clinical trial involving patients with chronic inflammatory conditions demonstrated that supplementation with L-Cysteinyl peptides significantly improved antioxidant status and reduced markers of inflammation .
  • Cardiovascular Health : Research suggests that cysteine can lower blood pressure and arterial stiffness, contributing to cardiovascular health. A study involving healthy women indicated that increased dietary intake of cysteine correlates with reduced risks of vascular accidents .

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures. The thiol groups in the cysteine residues can undergo redox reactions, playing a crucial role in maintaining the redox balance within cells. This compound can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Average Mass (g/mol) Key Features Reference
L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine Not explicitly listed ~553.82 (estimated) Three cysteine residues, two leucines; potential redox activity. Inferred
Glycyl-...-L-cysteinyl-L-cysteine (15-mer) C₆₃H₁₀₄N₁₆O₁₈S₂ 1437.74 15-residue peptide with two terminal cysteines; likely complex folding.
L-Cysteinyl-L-valyl-...-L-cysteinyl (9-mer) Not provided Not provided Nine residues with two cysteines; potential disulfide bond formation.

Key Insights :

  • Shorter peptides like the target pentapeptide may prioritize redox activity over conformational stability.

Functional Analogs: Antioxidant and Therapeutic Agents

Table 2: Functional and Pharmacological Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Applications/Biological Roles Safety Profile Reference
N-Acetyl-L-cysteine (NAC) 616-91-1 163.19 Mucolytic agent, antioxidant, antidote for acetaminophen overdose. Generally safe; minor gastrointestinal effects.
S-Allyl-L-cysteine 21593-77-1 161.23 Research reagent; studied for neuroprotective effects. Limited data; handled as hazardous in labs.
Acetylcysteine 616-91-1 163.19 Clinical use in respiratory conditions, antioxidant. Well-tolerated; rare anaphylaxis.
Target Pentapeptide Not provided ~553.82 Research focus on redox activity or peptide synthesis. Unknown; likely requires further testing. Inferred

Key Insights :

  • NAC and Acetylcysteine are well-characterized therapeutics with established roles in detoxification and mucolysis, supported by extensive clinical trials .
  • The target pentapeptide’s larger size may limit bioavailability compared to smaller molecules like NAC, but its multiple cysteine residues could enhance antioxidant capacity.

Biological Activity

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine is a complex peptide that exhibits various biological activities, particularly in the context of cellular metabolism and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Structural Overview

This compound is composed of multiple amino acids, primarily cysteine and leucine. The presence of cysteine is significant due to its thiol group, which plays a crucial role in redox reactions and cellular signaling. Leucine, an essential amino acid, is known for its role in protein synthesis and metabolic regulation.

Biological Activities

1. Antioxidant Properties

Cysteine-containing peptides are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity of L-cysteinyl derivatives has been linked to their ability to modulate glutathione levels, a critical intracellular antioxidant.

2. Immune Modulation

Research indicates that L-cysteine derivatives can influence immune responses. For instance, this compound has been shown to regulate cytokine production, particularly interleukin-17 (IL-17), which is crucial for T-cell activation and inflammation . This modulation suggests potential therapeutic applications in autoimmune diseases.

3. Oncolytic Activity

Studies have demonstrated that related cysteine derivatives exhibit oncolytic properties. For example, L-cysteine derivatives have shown moderate antitumor activity against specific cancer cell lines, such as murine leukemia P388 . These compounds can selectively inhibit purine nucleotide biosynthesis in tumor cells, leading to reduced proliferation and increased apoptosis.

Case Studies

Case Study 1: Antitumor Activity

A study on a derivative of L-cysteine revealed significant cytotoxicity against hepatoma 3924A cells with an LC50 value of 6 µM. The mechanism involved the selective inhibition of enzymes required for purine synthesis, resulting in decreased nucleotide pools within the tumor . This highlights the potential of cysteine derivatives in cancer therapy.

Case Study 2: Immune Response Regulation

In a clinical setting, the administration of N-acetylcysteine (NAC), a cysteine derivative, improved transplant-free survival rates in patients with acute liver failure by modulating IL-17 production . This suggests that this compound might similarly impact immune functions.

Research Findings

Study Findings Reference
Oncolytic ActivityModerate antitumor effects against leukemia and sarcoma models; selective inhibition of purine biosynthesis
Immune ModulationRegulation of IL-17 production linked to improved outcomes in liver failure
Antioxidant ActivityEnhanced glutathione levels; reduced oxidative stress markers

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine, and how can purity be ensured?

  • Methodology : Solid-phase peptide synthesis (SPPS) is commonly used for oligopeptides with cysteine residues. Key steps include:

  • Protection of thiol groups : Use tert-butylthiol (tBu) or trityl (Trt) groups to prevent disulfide bond formation during synthesis .
  • Coupling efficiency : Optimize reaction conditions (e.g., HBTU/DIPEA activation) to ensure high yields, particularly for hydrophobic residues like leucine .
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is critical for isolating the target peptide. Purity should be confirmed via LC-MS (≥95%) .

Q. How can researchers characterize the stability of this peptide under varying pH and temperature conditions?

  • Methodology :

  • pH stability assays : Incubate the peptide in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 214 nm for peptide bonds) or LC-MS over 24–72 hours .
  • Oxidative stability : Assess susceptibility to disulfide bond formation using Ellman’s reagent (DTNB) to quantify free thiol groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR vs. CD) for structural analysis of this peptide?

  • Methodology :

  • Cross-validation : Combine 2D NMR (e.g., NOESY for nuclear Overhauser effects) with circular dichroism (CD) to assess secondary structure. For cysteine-rich peptides, ensure reducing conditions to prevent disulfide artifacts .
  • Molecular dynamics (MD) simulations : Use software like GROMACS to model conformational flexibility and correlate with experimental data .

Q. How can researchers optimize the peptide’s bioavailability for in vivo studies despite its hydrophobicity?

  • Methodology :

  • Lipid-based formulations : Encapsulate the peptide in liposomes or micelles to enhance solubility. Characterize encapsulation efficiency using dynamic light scattering (DLS) and in vitro release assays .
  • PEGylation : Conjugate polyethylene glycol (PEG) to the N-terminus to improve pharmacokinetics. Validate via MALDI-TOF MS and in vivo biodistribution studies .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this peptide?

  • Methodology :

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test or robust regression to minimize false positives in high-throughput screens .

Methodological Best Practices

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Guidelines :

  • Detailed experimental logs : Record reaction temperatures, solvent ratios, and coupling times. Use standardized formats per the Beilstein Journal of Organic Chemistry (e.g., explicit characterization data for novel intermediates) .
  • Supporting information : Include HPLC chromatograms, mass spectra, and NMR assignments in supplementary files, citing these in the main text .

Q. What criteria validate the identity of this compound in a new study?

  • Validation steps :

  • Multi-technique corroboration : Match HRMS data (theoretical vs. observed m/z), ¹H/¹³C NMR shifts, and FT-IR spectra (e.g., S-H stretches at ~2500 cm⁻¹) .
  • Purity thresholds : Ensure ≤5% impurities via analytical HPLC and amino acid analysis (AAA) .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between in vitro and in vivo efficacy results for this peptide?

  • Troubleshooting :

  • Metabolic stability assays : Test peptide degradation in serum (e.g., 10% FBS at 37°C) to identify proteolytic cleavage sites .
  • Tissue distribution studies : Use radiolabeled (e.g., ³H) or fluorescently tagged peptides to track bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.